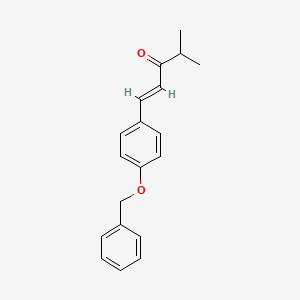

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one

Description

(E)-1-(4-(Benzyloxy)phenyl)-4-methylpent-1-en-3-one is an α,β-unsaturated ketone (enone) featuring a benzyloxy-substituted phenyl ring attached to a methyl-branched pentenone backbone. The benzyloxy group (–OCH₂C₆H₅) contributes to its lipophilicity, while the conjugated enone system may enable reactivity in Michael additions or cycloadditions. confirms its synthesis and commercial availability (now discontinued), though pharmacological data are absent .

Properties

IUPAC Name |

(E)-4-methyl-1-(4-phenylmethoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVHOYLQFTVFB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one typically involves the following steps:

Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

Aldol condensation: The 4-(benzyloxy)phenol is then subjected to an aldol condensation reaction with 4-methylpent-1-en-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(Benzyloxy)-1-(4-bromophenyl)-3-hydroxybutan-1-one (27g)

- Structural Features: Bromophenyl group replaces the methylpentenone chain; additional hydroxyl at C3.

- Key Differences : The bromine atom increases molecular weight (halogen effect) and may enhance electrophilicity. The hydroxyl group improves solubility but reduces lipophilicity compared to the target compound .

(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Heterocyclic Derivatives

Pyrazole-Chalcone Hybrids (e.g., Compound 5o)

- Structural Features : Pyrazole ring fused with a chalcone scaffold; methoxy substituent on phenyl.

- Biological Activity : Potent anticancer activity (IC₅₀ = 2.13 µM against MCF-7 cells) via tubulin polymerization inhibition .

- Key Differences : The pyrazole ring enables π-π stacking and hydrogen bonding with tubulin’s colchicine-binding site, a feature absent in the target compound .

Thiazolidine Derivatives (e.g., AAP-8)

- Structural Features : Thiazolidine ring and benzylidene amine substituents.

- Biological Activity : Antimicrobial activity (95% yield in synthesis).

- Key Differences : The thiazolidine moiety improves drug-likeness (e.g., adherence to Lipinski’s rules) and enables hydrogen bonding via sulfur and nitrogen atoms .

Functional Group Modifications

1-(4-Methoxyphenyl)pent-1-en-3-one

- Structural Features : Methoxy (–OCH₃) instead of benzyloxy.

- Key Differences : Smaller substituent reduces lipophilicity (cLogP lower by ~2 units) and metabolic stability. Safety data available (GHS-compliant) .

Furan-Based Enone (1-(Furan-3-yl)-4-methylpent-3-en-1-one)

- Structural Features : Furan ring replaces phenyl.

Research Findings and Pharmacological Insights

Data Table: Structural and Functional Comparison

Biological Activity

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a conjugated double bond system and a benzyloxy substituent that may influence its biological activity. The structural formula is represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its anticancer properties, cytotoxic effects, and potential insecticidal activity.

1. Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro testing against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines demonstrated significant cytotoxicity. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 5.60 ± 0.75 | Moderate |

| SiHa | 3.60 ± 0.45 | High |

| PC-3 | 2.97 ± 0.88 | High |

| HEK-293T | >50 | Low |

These results indicate that the compound exhibits selective potency against cancer cells while showing minimal toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents such as colchicine. Molecular docking studies have suggested that this compound binds effectively at the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

- Case Study 1 : A study focusing on the compound's effects on cervical cancer cells revealed that it induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .

- Case Study 2 : In a larvicidal activity assessment against Aedes aegypti, the compound demonstrated promising results with an LC50 value indicating effective insecticidal properties, suggesting potential applications in vector control for mosquito-borne diseases .

Research Findings

Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Current research emphasizes:

- ADME Properties : Preliminary in silico analyses suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for further development as a therapeutic agent .

- Resistance Mechanisms : Understanding how cancer cells may develop resistance to this compound is crucial for optimizing its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.